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Compound of Interest

Compound Name: tert-Butyl methyl malonate

Cat. No.: B153513 Get Quote

This document provides an in-depth guide to the spectral data of tert-butyl methyl malonate
(C₈H₁₄O₄), a common ester in organic synthesis. It is intended for researchers, scientists, and

professionals in drug development who utilize spectroscopic techniques for molecular

characterization. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols

and a logical workflow for analysis.

Spectral Data Summary
The following tables summarize the key spectral data for tert-butyl methyl malonate.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.74 Singlet 3H -OCH₃ (Methyl ester)

3.30 Singlet 2H -CH₂- (Methylene)

1.47 Singlet 9H -C(CH₃)₃ (tert-Butyl)

Solvent: CDCl₃,

Frequency: 400

MHz[1][2]
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Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

167.5 C=O (tert-Butyl ester)

165.8 C=O (Methyl ester)

82.1 -C(CH₃)₃ (tert-Butyl quaternary carbon)

52.3 -OCH₃ (Methyl ester)

42.7 -CH₂- (Methylene)

27.9 -C(CH₃)₃ (tert-Butyl methyl carbons)

Solvent: CDCl₃, Frequency: 100 MHz[1][2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment

~2980-2950 C-H stretch (Aliphatic)

~1750-1735 C=O stretch (Ester carbonyl)[3][4]

~1300-1000 C-O stretch (Ester)[3][4]

Note: Specific peak values are predicted based

on typical ester absorptions.

Table 4: Mass Spectrometry (MS) Data

m/z Value Ion Method

175.0875 (Measured) [M+H]⁺ HR-FAB MS[1][2]

175.0883 (Calculated) [M+H]⁺ HR-FAB MS[1][2]

174.19 Molecular Weight [1][5]
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Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Accurately weigh 5-20 mg of tert-butyl methyl malonate for ¹H NMR

(20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform

(CDCl₃).[6][7] Ensure the sample is fully dissolved; gentle vortexing can be applied.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5

mm NMR tube. The final liquid height should be around 4-5 cm.[7]

Instrument Setup: Wipe the outside of the NMR tube and insert it into the spinner turbine,

adjusting the depth with a gauge. Place the sample into the NMR spectrometer.

Data Acquisition:

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the CDCl₃

solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize

the field homogeneity and improve spectral resolution.[7]

Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).

Acquisition Parameters: Set the necessary parameters, including the number of scans,

spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically

required due to the lower natural abundance of the isotope.

Data Collection: Initiate the acquisition process.

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay

(FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the

peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy
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This protocol describes the acquisition of an IR spectrum using the Attenuated Total

Reflectance (ATR) technique.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the clean, empty crystal. This will be automatically

subtracted from the sample spectrum.

Sample Application: Place a single drop of neat (undiluted) liquid tert-butyl methyl
malonate directly onto the center of the ATR crystal.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal,

which interacts with the sample at the surface.

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups in the molecule. Identify characteristic peaks

for esters, such as the C=O and C-O stretching vibrations.[4]

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

Sample Preparation: Prepare a dilute solution of the sample. Dissolve approximately 1 mg of

tert-butyl methyl malonate in 1 mL of a suitable volatile solvent like methanol or

acetonitrile.[8] Further dilute this stock solution to a final concentration of approximately 10-

100 µg/mL.[8]

Instrument Setup:

Ionization Method: Select an appropriate soft ionization technique, such as Electrospray

Ionization (ESI) or Fast Atom Bombardment (FAB), to minimize fragmentation and observe

the molecular ion.
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Mass Analyzer: Calibrate the mass analyzer (e.g., Time-of-Flight or Orbitrap) using a

known calibration standard to ensure high mass accuracy.

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct

infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum

over a suitable m/z range.

Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or

[M+Na]⁺). Compare the measured accurate mass to the calculated theoretical mass for the

molecular formula C₈H₁₄O₄ to confirm the elemental composition.[1][2] Analyze any

observed fragment ions to further support the structure. Esters may show characteristic

fragmentation patterns, such as McLafferty rearrangements.[9]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectral characterization

of tert-butyl methyl malonate.
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Caption: Workflow for the spectroscopic identification of tert-butyl methyl malonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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